molecular formula C19H22N4O B2918593 N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105231-09-1

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2918593
CAS No.: 1105231-09-1
M. Wt: 322.412
InChI Key: DHSYSALQFVCCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine-3-carboxamide core, a scaffold recognized for its diverse biological activities. Compounds based on the N-arylpiperidine-3-carboxamide structure have been identified as potent senescence inducers, demonstrating remarkable antiproliferative activity in cellular assays. Research has shown that such derivatives can induce senescence-like phenotypic changes in human cancer cells, such as melanoma, without serious cytotoxicity to normal cells . The senescence-inducing activity is highly dependent on the stereochemistry and substitution pattern on the scaffold, with the (S)-configuration at the piperidine 3-position often contributing to superior biological activity . The embedded pyridazine ring in its structure is a common pharmacophore in biologically active molecules and can contribute to target binding. This product is intended for research purposes, such as in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(20-16-8-9-16)15-7-4-12-23(13-15)18-11-10-17(21-22-18)14-5-2-1-3-6-14/h1-3,5-6,10-11,15-16H,4,7-9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSYSALQFVCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylpyridazinyl Intermediate: This step involves the reaction of a phenyl-substituted pyridazine with appropriate reagents to form the phenylpyridazinyl intermediate.

    Piperidine Carboxamide Formation: The final step involves the coupling of the phenylpyridazinyl intermediate with a piperidine carboxamide derivative under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Notes Evidence ID
This compound (Target) C₂₃H₂₅N₅O¹ ~407.5 (estimated) Cyclopropyl-carboxamide, 6-phenylpyridazine Hypothesized kinase inhibition (structural inference) -
N-(3-acetylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide C₂₃H₂₅N₅O₂ 415.5 Acetylphenyl substituent Unknown; acetyl group may alter solubility
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide C₂₈H₃₂N₄O 440.6 Diphenylpropyl chain at carboxamide High hydrophobicity (XLogP = 4.4)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide C₂₅H₂₈N₆O₂ 444.5 Pyrimidinone-ethyl linker Potential dual-targeting (pyridazine + pyrimidinone)
~{N}-[3-(cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide C₂₂H₂₀N₄O₃ 388.4 Phenylmethylpyridazine, oxidized pyridazine ring Ligand in crystallographic studies

Structural and Functional Insights

  • Substituent Effects :
    • The cyclopropyl group in the target compound and analogs (e.g., ) may reduce metabolic oxidation compared to bulkier alkyl chains, as seen in the diphenylpropyl derivative (MW = 440.6, XLogP = 4.4) .
    • The 6-phenylpyridazine moiety is conserved in the target compound and , suggesting a shared role in binding to hydrophobic pockets in biological targets. In contrast, replaces phenyl with phenylmethyl and introduces an oxidized pyridazine ring, which could alter electronic properties .
  • The acetylphenyl group in increases polarity (TPSA = ~58.1 Ų inferred), possibly improving aqueous solubility but reducing membrane permeability compared to the target compound .

Computational and Experimental Data

Physicochemical Properties

  • Hydrogen Bonding: The target compound likely has 1–2 hydrogen bond donors (amide NH and cyclopropyl NH), similar to (1 donor) but fewer than (2 donors) .
  • Lipophilicity : The target compound’s estimated XLogP (~3.5–4.0) is lower than (XLogP = 4.4) due to the absence of diphenylpropyl chains .

Biological Activity

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3OC_{16}H_{19}N_3O. It features a cyclopropyl group, a phenylpyridazine moiety, and a piperidine backbone, which contribute to its diverse biological activities.

Inhibition of Enzymes

This compound has shown promise as an inhibitor of various enzymes. Similar compounds have been investigated for their ability to inhibit 11-beta hydroxysteroid dehydrogenase type 1 , which is crucial in glucocorticoid metabolism. This inhibition has potential implications for treating metabolic disorders such as obesity and diabetes .

Antiviral Activity

While specific antiviral activity data for this compound is scarce, related piperidine derivatives have demonstrated antiviral properties against various viruses, including HIV and HSV. These findings highlight the potential for developing this compound as an antiviral agent .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that ensure high yields and purity. The process may include:

  • Formation of the Piperidine Ring : Starting from appropriate precursors to create the piperidine framework.
  • Cyclization : Introducing the cyclopropyl group and the phenylpyridazine moiety through various coupling reactions.
  • Carboxamide Formation : Finalizing the structure by converting suitable intermediates into the carboxamide form.

Optimizing each step is crucial for achieving the desired compound with adequate biological activity .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

StudyFindings
Identified as a potent KMO inhibitor with neuroprotective properties in Huntington's disease models.
Demonstrated potential as an inhibitor of metabolic enzymes linked to obesity and diabetes.
Related piperidine derivatives showed moderate antiviral activity against HIV and HSV.

These findings suggest that this compound could be a valuable candidate for further research in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution reactions for pyridazine core formation. For cyclopropane incorporation, employ cyclopropylamine via amide coupling (e.g., using EDC/HOBt or HATU) .
  • Yield optimization : Screen catalysts (e.g., copper bromide for Ullmann-type couplings), solvent systems (DMSO or DMF for polar intermediates), and temperature (35–80°C). Purification via column chromatography (ethyl acetate/hexane gradients) improves purity .
  • Validation : Monitor reaction progress with TLC or LC-MS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm cyclopropane integration (δ 0.5–1.5 ppm) and pyridazine/phenyl ring proton environments (δ 7.0–9.0 ppm) .
  • HRMS : Validate molecular weight (e.g., ESI-MS m/z 388.419 for C22_{22}H20_{20}N4_4O3_3) .
  • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and amide bonds .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods improve the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclopropane ring stability) .
  • Molecular docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock or Schrödinger Suite. Focus on π-π stacking (phenyl-pyridazine interactions) and hydrogen bonding (amide groups) .
  • Machine learning : Train models on IC50_{50} data to predict SAR trends for cyclopropane-modified analogs .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

  • Methodology :

  • Reproducibility checks : Standardize solvent purity, catalyst batches, and inert atmosphere conditions .
  • Analytical cross-validation : Combine HPLC purity assessments with 1^1H NMR integration to rule out byproduct interference .
  • In silico validation : Compare experimental yields with computational predictions (e.g., reaction barrier heights) to identify outliers .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacophore of this compound?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with substituted phenyl groups (e.g., electron-withdrawing substituents for enhanced receptor affinity) or modified piperidine rings (e.g., fluorination) .
  • Biological assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization or SPR. Corrogate activity with logP and polar surface area .
  • Crystallography : Co-crystallize derivatives with target proteins to map binding modes (e.g., PDB deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.